molecular formula C14H17NO2 B2362669 N-Cyclopropyl-N-(2-hydroxy-2-phenylethyl)prop-2-enamide CAS No. 2411318-66-4

N-Cyclopropyl-N-(2-hydroxy-2-phenylethyl)prop-2-enamide

Cat. No.: B2362669
CAS No.: 2411318-66-4
M. Wt: 231.295
InChI Key: APRNDNHHXCRAGP-UHFFFAOYSA-N
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Description

N-Cyclopropyl-N-(2-hydroxy-2-phenylethyl)prop-2-enamide is an organic compound with a unique structure that includes a cyclopropyl group, a hydroxy-phenylethyl moiety, and a prop-2-enamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclopropyl-N-(2-hydroxy-2-phenylethyl)prop-2-enamide typically involves the reaction of cyclopropylamine with 2-hydroxy-2-phenylethyl acrylate under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic attack on the acrylate ester, leading to the formation of the desired amide product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-Cyclopropyl-N-(2-hydroxy-2-phenylethyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or tetrahydrofuran.

    Substitution: Nitration with nitric acid and sulfuric acid, halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde derivative.

    Reduction: Formation of a primary or secondary amine.

    Substitution: Formation of nitro or halogenated derivatives of the phenyl ring.

Scientific Research Applications

N-Cyclopropyl-N-(2-hydroxy-2-phenylethyl)prop-2-enamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-Cyclopropyl-N-(2-hydroxy-2-phenylethyl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The hydroxy-phenylethyl moiety may interact with enzymes or receptors, leading to modulation of biological processes. The cyclopropyl group can enhance the compound’s stability and binding affinity to its targets.

Comparison with Similar Compounds

Similar Compounds

  • N-Cyclopropyl-N-(2-hydroxy-2-phenylethyl)acetamide
  • N-Cyclopropyl-N-(2-hydroxy-2-phenylethyl)but-2-enamide

Uniqueness

N-Cyclopropyl-N-(2-hydroxy-2-phenylethyl)prop-2-enamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyclopropyl group enhances its stability, while the hydroxy-phenylethyl moiety provides potential for diverse interactions with biological targets.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-cyclopropyl-N-(2-hydroxy-2-phenylethyl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO2/c1-2-14(17)15(12-8-9-12)10-13(16)11-6-4-3-5-7-11/h2-7,12-13,16H,1,8-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APRNDNHHXCRAGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N(CC(C1=CC=CC=C1)O)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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